3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of an iodine atom at the third position and a methyl group at the fifth position of the pyrazolo[3,4-b]pyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine typically involves the iodination of a preformed pyrazolopyridine core. One common method involves the use of N-iodosuccinimide (NIS) as the iodinating agent. The reaction is carried out in an appropriate solvent, such as acetonitrile, at room temperature . The general reaction scheme is as follows:
Starting Material: 5-methyl-1H-pyrazolo[3,4-b]pyridine
Iodinating Agent: N-iodosuccinimide (NIS)
Solvent: Acetonitrile
Reaction Conditions: Room temperature
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: The iodine atom can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), base (e.g., potassium carbonate), solvent (e.g., dimethylformamide), temperature (e.g., 80°C).
Oxidation and Reduction: Oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), solvent (e.g., ethanol).
Coupling Reactions: Boronic acids, palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene), temperature (e.g., 100°C).
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the pyrazolopyridine core .
Scientific Research Applications
3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine has been studied for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a scaffold for the development of kinase inhibitors, which are important in cancer therapy.
Biological Studies: It has been used in studies to understand the structure-activity relationships of pyrazolopyridine derivatives and their interactions with biological targets.
Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions.
Material Science:
Mechanism of Action
The mechanism of action of 3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine would depend on its specific application. In the context of kinase inhibition, the compound likely interacts with the ATP-binding site of the kinase, preventing phosphorylation and subsequent signal transduction . The molecular targets and pathways involved would vary based on the specific kinase being inhibited.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-methyl-1H-pyrazolo[3,4-b]pyridine: Similar structure with a bromine atom instead of iodine.
3-Chloro-5-methyl-1H-pyrazolo[3,4-b]pyridine: Similar structure with a chlorine atom instead of iodine.
5-Methyl-1H-pyrazolo[3,4-b]pyridine: Lacks the halogen substituent at the third position.
Uniqueness
3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of the iodine atom, which can influence its reactivity and interactions with biological targets. The iodine atom can also facilitate specific synthetic transformations, such as cross-coupling reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3-iodo-5-methyl-2H-pyrazolo[3,4-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6IN3/c1-4-2-5-6(8)10-11-7(5)9-3-4/h2-3H,1H3,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTKAEQZCZQFBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NN=C2N=C1)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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